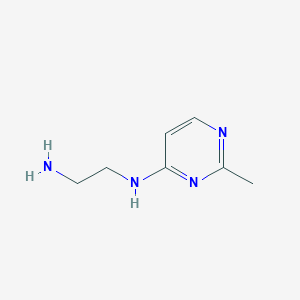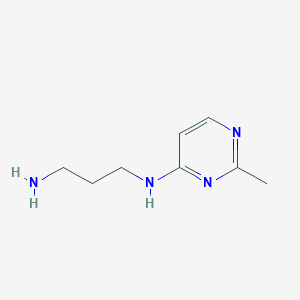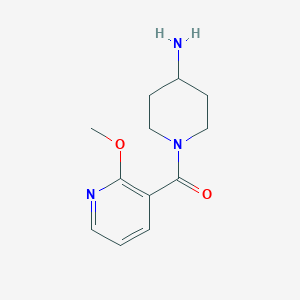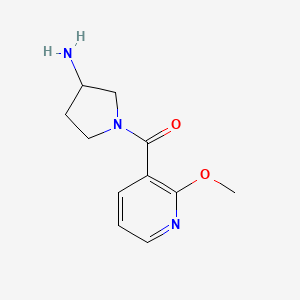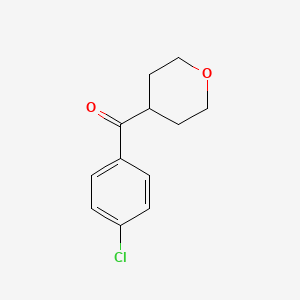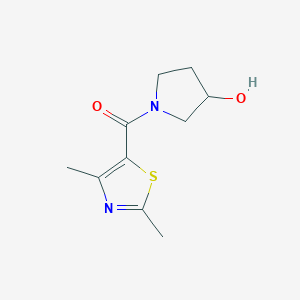
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, which includes “1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol”, involves the reaction of hydrazonoyl halides with alkyl carbothioates . The substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes .Molecular Structure Analysis
The molecular structure of thiazoles, including “1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol”, is characterized by a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug-target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents at positions 2 and 4 of the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Thiazole derivatives, including 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol , have shown significant promise as antibacterial agents. The presence of the thiazole ring is known to contribute to the antibacterial efficacy of these compounds. Researchers have found that the substituents on the thiazole ring, such as the 2,4-dimethyl groups, can greatly influence the biological activity against various bacterial strains .
Antifungal Properties
Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. The structural variability provided by the thiazole core allows for the synthesis of compounds that can target a range of fungal pathogens. This makes them valuable in the development of new antifungal drugs, especially in the face of rising drug resistance .
Anti-inflammatory Potential
The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation. The dimethyl substitution on the thiazole ring of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol may enhance its interaction with biological targets involved in inflammation .
Antitumor Activity
Thiazoles have been explored for their antitumor activity, with several derivatives showing promising results in preclinical studies. The ability to modify the thiazole ring with various substituents allows for the optimization of antitumor properties, potentially leading to the development of new cancer therapies .
Antidiabetic Effects
Research has indicated that thiazole derivatives can play a role in managing diabetes. By influencing various biological targets associated with glucose metabolism, these compounds can contribute to the development of antidiabetic medications. The specific structure of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol may offer unique advantages in this field .
Antiviral Capabilities
The antiviral capabilities of thiazole derivatives are another area of interest. These compounds can be engineered to interfere with viral replication or to modulate the host’s immune response to viral infections. The thiazole core structure is key to the antiviral activity, and the dimethyl substitution could affect the compound’s efficacy against specific viruses .
Antioxidant Properties
Thiazole derivatives are also known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases. The unique structure of thiazole compounds, including 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol , makes them suitable candidates for antioxidant therapy .
Neuroprotective Effects
Lastly, thiazole derivatives have shown potential in neuroprotection. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage. The specific interactions of thiazole compounds with neuronal targets are an active area of research, with the goal of developing treatments for conditions like Alzheimer’s and Parkinson’s disease .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-9(15-7(2)11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSUPULZRPACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



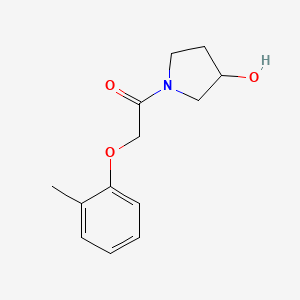
![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)
![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
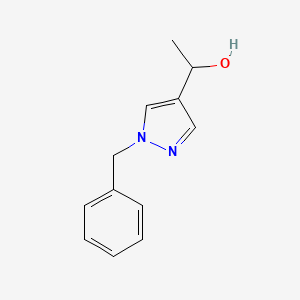
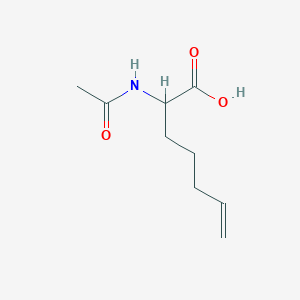

![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

